molecular formula C15H19ClFN3O4 B8207880 Tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B8207880
M. Wt: 359.78 g/mol
InChI Key: DHPZCTVEEBRIAC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a substituted phenyl ring with chloro, fluoro, and nitro groups

Properties

IUPAC Name

tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O4/c1-15(2,3)24-14(21)19-6-4-18(5-7-19)12-8-10(16)11(17)9-13(12)20(22)23/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPZCTVEEBRIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Halogenation: The addition of chloro and fluoro substituents to the phenyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the nitro, chloro, and fluoro groups can influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
  • 1-(2-fluoro-4-nitrophenyl)piperazine

Uniqueness

Tert-butyl 4-(5-chloro-4-fluoro-2-nitrophenyl)piperazine-1-carboxylate is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the nitro group, provides distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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